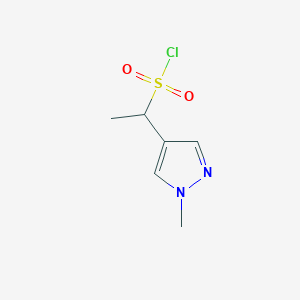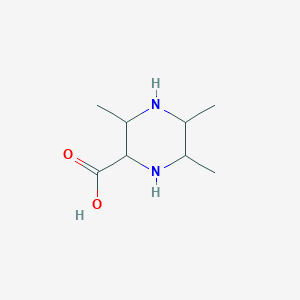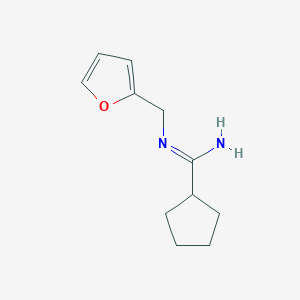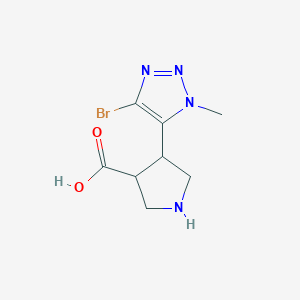
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent to introduce the bromo group. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-1,2,3-triazole-4-carboxylic acid
- 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-2-butanone
Uniqueness
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a triazole and a pyrrolidine ring, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN4O2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-(5-bromo-3-methyltriazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11BrN4O2/c1-13-6(7(9)11-12-13)4-2-10-3-5(4)8(14)15/h4-5,10H,2-3H2,1H3,(H,14,15) |
InChI Key |
UTTJJIHYVJVRGS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13268258.png)
![2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol](/img/structure/B13268263.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-dimethylcyclohexan-1-ol](/img/structure/B13268270.png)
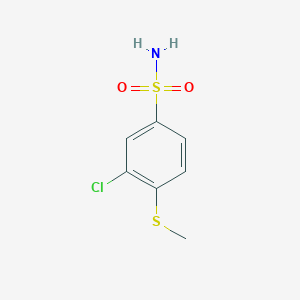
![(Butan-2-yl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13268284.png)
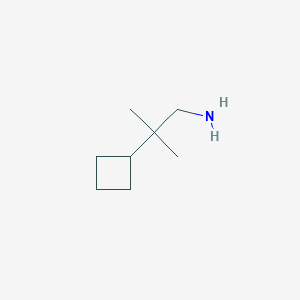
![2-[1-(Cyclopentylamino)ethyl]phenol](/img/structure/B13268297.png)

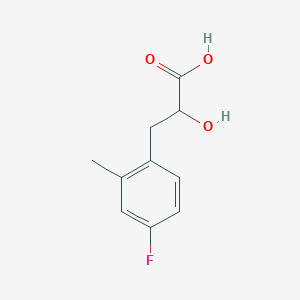
![1-[(2-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13268316.png)
![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
